![molecular formula C22H24Br2N2 B5212189 (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine, also known as ABR-215062, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and survival.
Mechanism of Action
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine selectively inhibits the activity of B-Raf by binding to the ATP-binding site of the protein. This prevents the activation of downstream targets of the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have antitumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumor xenografts in mice. In addition, (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its specificity for B-Raf. This makes it a useful tool for studying the role of this protein in cellular signaling pathways. However, one limitation of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. One area of interest is the development of combination therapies using (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine and other chemotherapeutic agents. Another area of interest is the study of the role of B-Raf in other cellular processes, such as differentiation and development. Finally, there is potential for the development of new compounds based on the structure of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine that may have improved efficacy and pharmacokinetic properties.
Synthesis Methods
The synthesis of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine involves several steps. First, 2-adamantanamine is reacted with 4-bromobenzaldehyde to form 2-(4-bromophenyl)-2-adamantanamine. This compound is then reacted with 4-bromoaniline to form (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. The purity of the final product is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been studied for its potential use in cancer research. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. Inhibition of B-Raf can lead to inhibition of this pathway and subsequent cell death. (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to be a potent and selective inhibitor of B-Raf, and has demonstrated antitumor activity in preclinical studies.
properties
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)adamantane-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N2/c23-17-1-5-19(6-2-17)25-21-13-9-15-11-14(21)12-16(10-13)22(15)26-20-7-3-18(24)4-8-20/h1-8,13-16,21-22,25-26H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNNNRXYNHPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3NC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.